molecular formula C12H16FNO B130903 3-[(4-Fluorophenoxy)methyl]piperidine CAS No. 142220-38-0

3-[(4-Fluorophenoxy)methyl]piperidine

Cat. No.: B130903
CAS No.: 142220-38-0
M. Wt: 209.26 g/mol
InChI Key: MRDVNADGYFVSME-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4-Fluorophenoxy)methyl]piperidine typically involves the reaction of 4-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave-assisted synthesis to achieve higher yields and shorter reaction times .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(4-Fluorophenoxy)methyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .

Comparison with Similar Compounds

3-[(4-Fluorophenoxy)methyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVNADGYFVSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576641
Record name 3-[(4-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142220-38-0
Record name 3-[(4-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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